molecular formula C6H10N2O3 B8524904 (+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide CAS No. 85404-68-8

(+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide

Cat. No. B8524904
CAS RN: 85404-68-8
M. Wt: 158.16 g/mol
InChI Key: STDUAJGQCNHVFQ-UHFFFAOYSA-N
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Patent
US05034402

Procedure details

0.40 g of ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate is treated with 45 ml of a saturated solution of ammonia in methanol. The mixture is left to stand at room temperature for 1 hour and then evaporated. The residue is treated four times with acetonitrile and in each case again evaporated. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide which melts at 163°-164° after recrystallization from methanol/diethyl ether (1:3).
Name
ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated solution
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11](OCC)=[O:12])[C:6]1=[O:16])(=O)C.[NH3:17]>CO>[OH:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]([NH2:17])=[O:12])[C:6]1=[O:16]

Inputs

Step One
Name
ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)OC1C(N(CC1)CC(=O)OCC)=O
Name
saturated solution
Quantity
45 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated four times with acetonitrile
CUSTOM
Type
CUSTOM
Details
in each case again evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C(N(CC1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05034402

Procedure details

0.40 g of ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate is treated with 45 ml of a saturated solution of ammonia in methanol. The mixture is left to stand at room temperature for 1 hour and then evaporated. The residue is treated four times with acetonitrile and in each case again evaporated. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide which melts at 163°-164° after recrystallization from methanol/diethyl ether (1:3).
Name
ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated solution
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11](OCC)=[O:12])[C:6]1=[O:16])(=O)C.[NH3:17]>CO>[OH:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][C:11]([NH2:17])=[O:12])[C:6]1=[O:16]

Inputs

Step One
Name
ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)OC1C(N(CC1)CC(=O)OCC)=O
Name
saturated solution
Quantity
45 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated four times with acetonitrile
CUSTOM
Type
CUSTOM
Details
in each case again evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C(N(CC1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.